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Compound of Interest

Compound Name:
6-chloro-5-methoxy-2-

methylpyridazin-3(2H)-one

CAS No.: 1509930-06-6

Cat. No.: B2370545

Get Quote

Abstract & Strategic Overview
Pyridazinone-based acaricides, exemplified by Pyridaben (Sanmite®), represent a critical class

of Mitochondrial Electron Transport Inhibitors (METI). They function by inhibiting Complex I

(NADH:ubiquinone oxidoreductase), leading to ATP depletion and rapid knockdown of

phytophagous mites.

For the process chemist, the pyridazinone scaffold offers a "modular chassis." The core

challenge is not merely synthesis, but scalable regioselectivity and process safety. The

synthesis generally hinges on two critical phases:

Ring Construction: The condensation of mucochloric acid with a hydrazine derivative.

Functionalization: Nucleophilic substitution at the C-4 or C-5 position (typically

thioetherification).

This guide details a scalable, robust protocol for synthesizing the Pyridaben class of acaricides,

prioritizing the "Green Route" which avoids the use of toxic gaseous
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or sodium hydrosulfide (NaSH) in favor of thiouuronium salts.[1]

Retrosynthetic Analysis & Pathway Visualization
The industrial synthesis of Pyridaben relies on the convergence of two key fragments: the 4,5-

dichloro-3(2H)-pyridazinone core and the lipophilic benzyl side chain.

Diagram 1: Retrosynthetic Strategy (DOT)

Figure 1: Convergent retrosynthetic analysis of Pyridaben minimizing toxic byproducts.
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Protocol 1: Synthesis of the Pyridazinone Core (The
Chassis)
Objective: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. Criticality: This step

establishes the heterocyclic core. Controlling the exotherm and pH is vital to prevent the

formation of the unwanted regioisomer (isomerization of the hydrazone intermediate).

Materials
Mucochloric Acid: 169.0 g (1.0 mol)
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tert-Butylhydrazine Hydrochloride: 124.6 g (1.0 mol)

Solvent: Toluene (Industrial Grade) or Water (Green alternative)

Catalyst: Conc. HCl (if using aqueous route)

Step-by-Step Methodology
Preparation of Hydrazine Solution:

In a 2L glass-lined reactor, dissolve tert-butylhydrazine hydrochloride in 500 mL of water.

Note: If using the free base hydrazine, ensure temperature is maintained <10°C during

addition to prevent decomposition.

Condensation (The Mucochloric Addition):

Add Mucochloric acid (solid or aqueous slurry) slowly to the hydrazine solution over 30

minutes.

Thermodynamic Control: Maintain internal temperature between 25–30°C. A rapid

exotherm indicates premature cyclization which can lead to tar formation.

Mechanism:[2][3][4][5][6] The hydrazine attacks the aldehyde group of mucochloric acid to

form the hydrazone intermediate.

Cyclization:

Heat the mixture to 90–100°C for 4–6 hours.

Observation: The solution will darken, and an oily layer (the product) will separate if using

water. If using toluene, water of reaction must be removed via Dean-Stark trap.

Validation: Monitor by HPLC. Disappearance of the hydrazone peak (approx. 4-5 min) and

appearance of the pyridazinone (approx. 8-9 min).

Workup & Isolation:

Cool to 10°C. The product, 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, will crystallize.
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Filter the solids.[2]

Wash with cold water (2 x 200 mL) to remove residual acid.

Yield: Expect 85–92% (approx. 190–205 g).

Purity: >98% (Pale yellow crystals, MP: 63–65°C).

Protocol 2: The "Green" One-Pot Thioetherification
Objective: Synthesis of Pyridaben without isolating the malodorous benzyl mercaptan.

Innovation: Traditional routes use NaSH to convert benzyl chloride to benzyl mercaptan,

generating

gas. This protocol uses thiourea to form an isothiouronium salt, which is hydrolyzed in situ and
coupled immediately.

Materials
Core Intermediate (from Protocol 1): 22.1 g (0.1 mol)

4-tert-butylbenzyl chloride: 18.3 g (0.1 mol)

Thiourea: 8.4 g (0.11 mol)

Base: 50% NaOH (aq)

Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (1.0 g)

Solvent: Water/Toluene biphasic system (or DMF for homogeneous kinetics).

Step-by-Step Methodology
Formation of Isothiouronium Salt:

In a reactor, charge 4-tert-butylbenzyl chloride, thiourea, and water (50 mL).

Reflux (100°C) for 2 hours.

Checkpoint: The solution becomes homogeneous as the salt forms.
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Reaction:

Alkaline Hydrolysis & Coupling (One-Pot):

Cool the reactor to 50°C.

Add the Core Intermediate (2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone) and Toluene (100

mL).

Add TBAB (PTC).

Critical Addition: Dropwise add 50% NaOH (25 g) over 20 minutes.

Chemistry: The NaOH hydrolyzes the isothiouronium salt to the thiolate anion (

), which immediately attacks the C-5 position of the pyridazinone ring via

.

Why C-5? The C-4 chlorine is sterically hindered by the tert-butyl group at N-2, directing

substitution to C-5.

Reaction Completion:

Stir at 50–60°C for 3 hours.

Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

Purification:

Separate the organic (Toluene) layer.

Wash with water (2 x 50 mL) and brine.

Concentrate under vacuum.

Recrystallization: Dissolve the crude residue in hot Isopropanol or Ethanol. Cool slowly to

0°C.
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Final Product: White crystalline solid (Pyridaben).[7][8]

Yield: 88–94%.

Diagram 2: One-Pot Process Flow (DOT)

Figure 2: Green One-Pot Synthesis Workflow avoiding H2S generation.
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Analytical Validation & Quality Control
To ensure the product meets agrochemical grade standards (typically >98%), the following

parameters must be verified.

Parameter Specification Method Notes

Appearance
White to pale yellow

crystals
Visual

Dark color indicates

oxidation of sulfur.

Purity ≥ 98.0%
HPLC (C18,

ACN:H2O)

Impurity <0.5%

(Regioisomer).

Melting Point 111–112°C DSC / Capillary
Sharp melt indicates

high purity.

Residual Solvents < 5000 ppm (Toluene) GC-HS
Critical for regulatory

compliance.

Water Content < 0.5% Karl Fischer
Moisture promotes

hydrolysis.

HPLC Method Parameters:

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
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Mobile Phase: Acetonitrile : Water (85 : 15 v/v)

Flow Rate: 1.0 mL/min

Detection: UV @ 254 nm

Process Safety & Handling
Hydrazine Toxicity:tert-Butylhydrazine is toxic and potentially carcinogenic. All handling in

Protocol 1 must occur in a closed reactor system or a fume hood with scrubber efficiency

>99%.

Mucochloric Acid: A potent skin irritant and sensitizer. Wear double nitrile gloves and sleeve

covers.

Exotherm Control: The condensation step (Protocol 1, Step 2) is exothermic. Failure to

control temperature results in "runaway" tar formation. Ensure cooling jacket capacity is

sufficient.

Waste Management: The aqueous waste from Protocol 2 contains thiourea byproducts and

quaternary ammonium salts. Do not discharge directly; treat with oxidative degradation (e.g.,

Fenton's reagent) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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